molecular formula C12H17NO B1312872 4-(Piperidin-1-ylmethyl)phenol CAS No. 73152-41-7

4-(Piperidin-1-ylmethyl)phenol

Cat. No.: B1312872
CAS No.: 73152-41-7
M. Wt: 191.27 g/mol
InChI Key: BPCKWVMOXOYTQI-UHFFFAOYSA-N
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Description

4-(Piperidin-1-ylmethyl)phenol is an organic compound with the molecular formula C12H17NO. It consists of a phenol group substituted with a piperidine ring through a methylene bridge. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-(Piperidin-1-ylmethyl)phenol involves the reaction of 4-hydroxybenzaldehyde with piperidine in the presence of formic acid. The mixture is stirred at 115°C for 2 hours, then cooled and poured into water. The solution is acidified with hydrochloric acid and extracted with diethyl ether. The aqueous solution is then basified with ammonium hydroxide, resulting in the precipitation of this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-1-ylmethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction can produce alcohols.

Scientific Research Applications

4-(Piperidin-1-ylmethyl)phenol has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Comparison with Similar Compounds

Similar Compounds

    4-(Piperidin-1-ylmethyl)aniline: Similar structure but with an aniline group instead of a phenol group.

    4-(Morpholin-4-ylmethyl)phenol: Contains a morpholine ring instead of a piperidine ring.

    4-(Piperidin-1-ylmethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of a phenol group.

Uniqueness

4-(Piperidin-1-ylmethyl)phenol is unique due to its combination of a phenol group and a piperidine ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .

Properties

IUPAC Name

4-(piperidin-1-ylmethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c14-12-6-4-11(5-7-12)10-13-8-2-1-3-9-13/h4-7,14H,1-3,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPCKWVMOXOYTQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50469800
Record name 4-Piperidin-1-ylmethyl-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73152-41-7
Record name 4-Piperidin-1-ylmethyl-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 4-hydroxybenzaldehyde (10 g), piperidine (8.9 mL), and acetic acid (4.7 mL) in DCE (200 mL) was treated with sodium triacetoxyborohydride (24 g). After 16 h, the resulting mixture was treated with saturated aqueous sodium bicarbonate (100 mL) and extracted with DCM (5×100 mL). The combined organic phases were dried (magnesium sulfate) and evaporated. Trituration of the residue with ethyl acetate gave the title compound as a white crystalline solid (5.5 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.9 mL
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
4.7 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The title compound was prepared using methods analogous to those described for Intermediate 35, substituting DCE for CH2Cl2. 1H NMR (500 MHz, CDCl3): 7.14-7.03 (m, 2H), 6.75 (br s, 1H), 6.62-6.53 (m, 2H), 3.41 (s, 2H), 2.49 (s, 4H), 1.66-1.59 (m, 4H), 1.50-1.42 (m, 2H). MS (ESI): mass calcd. for C12H17NO, 191.13; m/z found, 192.20 [M+H]+.
Name
Intermediate 35
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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